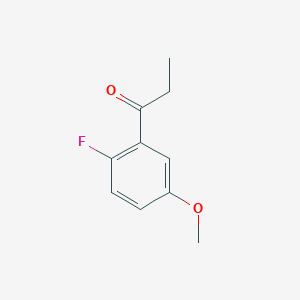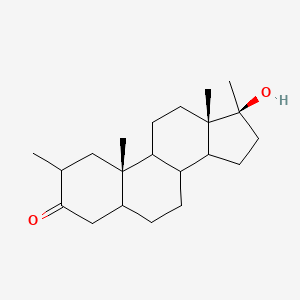
2a,17a-dimethyl-17B-hydroxy-5a-androstan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2a,17a-Dimethyl-17B-hydroxy-5a-androstan-3-one, also known as methasterone, is a synthetic and orally active anabolic-androgenic steroid. It is a derivative of dihydrotestosterone (DHT) and is known for its potent anabolic properties. Methasterone was initially developed for medical use but was never marketed as a prescription drug. Instead, it gained popularity as a dietary supplement in the bodybuilding community due to its ability to promote muscle growth and strength .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2a,17a-dimethyl-17B-hydroxy-5a-androstan-3-one involves several steps, starting from commercially available steroids. The key steps include:
Methylation: Introduction of methyl groups at the 2a and 17a positions.
Reduction: Reduction of the ketone group at the 3-position to a hydroxyl group.
Cyclization: Formation of the androstan structure through cyclization reactions.
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of methasterone follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity methasterone suitable for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions
2a,17a-Dimethyl-17B-hydroxy-5a-androstan-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Reduction of the ketone group back to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 17B position results in the formation of a ketone, while reduction of the ketone group at the 3-position yields a hydroxyl group .
Wissenschaftliche Forschungsanwendungen
2a,17a-Dimethyl-17B-hydroxy-5a-androstan-3-one has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on muscle growth, protein synthesis, and androgen receptor binding.
Medicine: Investigated for potential therapeutic applications in conditions such as muscle wasting and osteoporosis.
Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2a,17a-dimethyl-17B-hydroxy-5a-androstan-3-one involves binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also influences various molecular pathways, including the mTOR pathway, which plays a crucial role in muscle hypertrophy and anabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Drostanolone: A non-17α-alkylated counterpart of methasterone, used in medical and bodybuilding contexts.
Methylstenbolone: Another synthetic anabolic steroid with similar anabolic properties but different structural modifications.
Dymethazine: A prohormone that converts to methasterone in the body, used for its muscle-building effects.
Uniqueness
2a,17a-Dimethyl-17B-hydroxy-5a-androstan-3-one is unique due to its potent anabolic effects and oral bioavailability. Unlike many other anabolic steroids, it does not require injection and can be taken orally, making it more convenient for users. Additionally, its structural modifications enhance its anabolic properties while reducing androgenic effects, making it a preferred choice for bodybuilders and athletes .
Eigenschaften
Molekularformel |
C21H34O2 |
|---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
(10S,13S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13?,14?,15?,16?,17?,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
QCWCXSMWLJFBNM-RPTIVHBHSA-N |
Isomerische SMILES |
CC1C[C@]2(C(CCC3C2CC[C@]4(C3CC[C@]4(C)O)C)CC1=O)C |
Kanonische SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


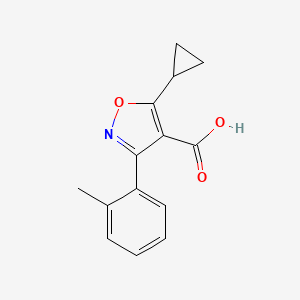



![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)
![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)
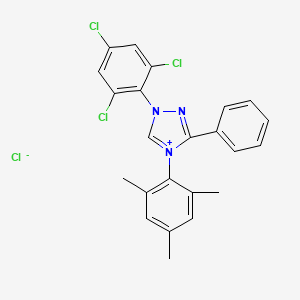
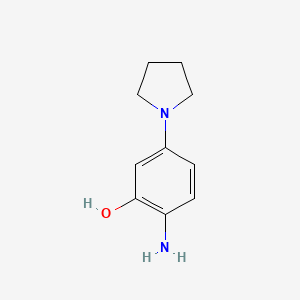

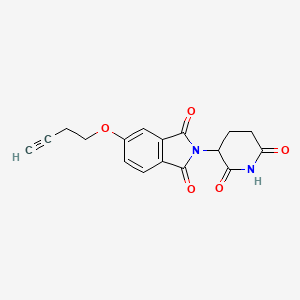
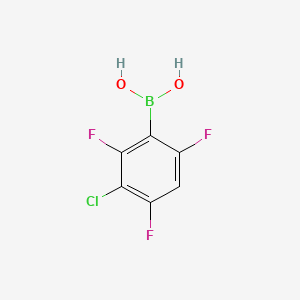
![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)

